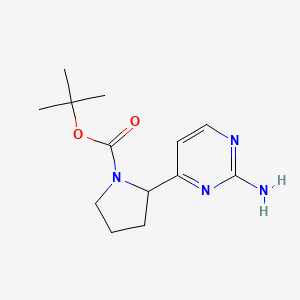
Tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is known that the compound binds to its targets, leading to changes in their function . The exact nature of these changes would depend on the specific targets involved.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities , suggesting that this compound may also influence multiple pathways.
Result of Action
Based on the known effects of similar compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular level.
Biologische Aktivität
Tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate (CAS No. 1197850-17-1) is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H20N4O2
- Molecular Weight : 264.32 g/mol
The compound features a pyrrolidine ring attached to a pyrimidine derivative, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group in the pyrimidine ring enhances its binding affinity, allowing it to inhibit certain enzyme activities effectively. This compound has been explored for its role in:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including those involved in inflammatory pathways.
- Receptor Modulation : The compound can modulate receptor functions, influencing various signaling pathways.
Anti-inflammatory Effects
Research has indicated that this compound exhibits notable anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
The compound's efficacy was comparable to that of established anti-inflammatory drugs, suggesting its potential as a therapeutic agent.
Anticancer Activity
Preliminary studies have also suggested that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents allows for potential applications in cancer therapy. Further investigations are needed to elucidate its specific mechanisms and effectiveness against various cancer cell lines.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated the compound's ability to suppress COX-2 activity significantly, indicating its potential as an anti-inflammatory agent.
- Structure–Activity Relationship (SAR) : The presence of the amino group in the pyrimidine moiety has been shown to enhance binding affinity and biological activity compared to other derivatives lacking this functionality .
- Pharmacokinetics : Research on pharmacokinetic properties is ongoing, with initial findings suggesting favorable absorption and distribution characteristics, essential for therapeutic applications.
Eigenschaften
IUPAC Name |
tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-4-5-10(17)9-6-7-15-11(14)16-9/h6-7,10H,4-5,8H2,1-3H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOGSVJRJNSRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















